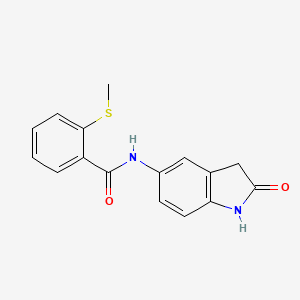

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, also known as MS-222, is a synthetic, water-soluble anesthetic used in aquatic vertebrates and invertebrates. It is a commonly used anesthetic for laboratory research, especially in the field of neuroscience, as it is non-toxic and has a relatively low cost. MS-222 is a derivative of the naturally occurring compound, 5-amino-2-methyl-1-sulfanyl-2-imidazoline, which is found in the venom of certain species of cone snails. It is a sedative, analgesic, and muscle relaxant that has been used in both medical and laboratory settings since the 1950s.

Mechanism of Action

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide works by blocking the action of voltage-gated sodium channels, which are responsible for the generation of action potentials in nerve cells. This results in a decrease in the excitability of nerve cells, leading to a decrease in neuronal activity and ultimately, a decrease in the sensation of pain. Additionally, 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which can lead to a decrease in the sensation of pain.

Biochemical and Physiological Effects

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes, such as acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been shown to reduce the activity of certain proteins, such as the voltage-gated sodium channels, which are responsible for the generation of action potentials in nerve cells. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol, which is responsible for regulating the body’s stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in laboratory experiments is that it is non-toxic and has a relatively low cost. Additionally, it has a low solubility in water, which means that it can be easily administered to aquatic animals without causing too much disruption to their environment. However, one of the main disadvantages of using 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is that it has a relatively short duration of action, meaning that it must be administered multiple times in order to maintain its effects. Additionally, it can cause some side effects, such as reduced respiration and heart rate, as well as decreased blood pressure.

Future Directions

There are a number of potential future directions for research involving 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. These include further studies of its effects on the central nervous system, cardiovascular physiology, and the effects of anesthesia on aquatic animals. Additionally, further research could be done to explore the potential of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide as a therapeutic agent, as well as its potential use in veterinary medicine. Additionally, further research could be done to explore the potential of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide as a tool for studying the effects of anesthetics on the behavior of aquatic animals. Finally, further research could be done to explore the potential of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide as an adjuvant for other anesthetics, as well as its potential use in combination with other drugs.

Synthesis Methods

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is synthesized by the condensation of 2-amino-5-methylbenzamide with 2-methylsulfanyl-1-ethanol. This reaction is carried out in a mixture of acetic acid and ethanol, and is typically heated to a temperature of 80-100°C for several hours. The reaction yields a white crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular physiology, and the effects of anesthesia on aquatic animals. It has been used to study the effects of anesthetics on the behavior of fish, as well as to study the effects of anesthetics on the cardiovascular system of aquatic animals. It has also been used to study the effects of anesthetics on neuronal activity, as well as to study the effects of anesthetics on the behavior of aquatic invertebrates.

properties

IUPAC Name |

2-methylsulfanyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXUJWBAPGFTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(2-oxoindolin-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-ethoxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416890.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416891.png)

![3-butyl-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416895.png)

![8-ethyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416898.png)

![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6416903.png)

![1,7,8-trimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416910.png)

![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416925.png)

![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)

![methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B6416957.png)

![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)

![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6416976.png)

![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)